Ethyl 2-propylhept-2-enoate
Description
Ethyl 2-propylhept-2-enoate is an α,β-unsaturated ester characterized by a hept-2-enoate backbone substituted with a propyl group at the β-position and an ethyl ester group. α,β-unsaturated esters are notable for their reactivity in Michael additions and polymerizations, influenced by the electron-withdrawing ester group and conjugated double bond .
Properties
CAS No. |
93963-10-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl (E)-2-propylhept-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h10H,4-9H2,1-3H3/b11-10+ |
InChI Key |
YNRAJURBLQEZAE-ZHACJKMWSA-N |
Isomeric SMILES |
CCCC/C=C(\CCC)/C(=O)OCC |
Canonical SMILES |
CCCCC=C(CCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-propylhept-2-enoate can be synthesized through the esterification of 2-propyl-2-heptenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-propylhept-2-enoate, as an ester, undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols.
-
Acidic Hydrolysis :
Reaction with HCl or H2SO4 at elevated temperatures cleaves the ester bond, forming 2-propylhept-2-enoic acid and ethanol.
-
Basic Hydrolysis :
Treatment with NaOH produces the sodium salt of the carboxylic acid and ethanol.
Reduction Reactions
The α,β-unsaturated ester moiety in this compound is susceptible to reduction.
-
Hydrogenation :
Catalytic hydrogenation (e.g., H2/Pd-C) reduces the double bond to form ethyl 2-propylheptanoate , a saturated ester.
-
Conjugate Reduction :
Selective reduction of the α,β-unsaturated ester (e.g., via NaBH4 or Zn(BH4)2) may yield diols, though this requires further experimental verification .
Electrophilic Addition Reactions
The double bond in the enoate system can undergo electrophilic additions, similar to mechanisms observed in related compounds .
-
Dibromination :
Reaction with Br2 in non-polar solvents (e.g., CCl4) likely forms ethyl 2,3-dibromo-2-propylheptanoate . Steric hindrance from the propyl group may favor syn addition, though stereochemical outcomes depend on reaction conditions . -
Dihydroxylation :
Treatment with KMnO4 or OsO4 could introduce hydroxyl groups across the double bond, forming dihydroxy esters.
Cyclopropane Formation
The α,β-unsaturated ester framework may participate in [2+1] cycloadditions (e.g., with carbenes) to form cyclopropane derivatives, though this is speculative for this compound.
Stereochemical Considerations
Reactions involving the double bond (e.g., dibromination) may exhibit stereoselectivity due to the propyl substituent’s steric bulk. For example:
-
Anti/syn diastereomers could form during reductions or additions, as seen in similar α,β-unsaturated esters .
-
Enantiomeric excess (ee) may be determined via chiral HPLC columns .
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H22O2 | PubChem |
| Molecular Weight | 198.30 g/mol | PubChem |
| SMILES | CCCC/C=C(\CCC)/C(=O)OCC | PubChem |
| IUPAC Name | Ethyl (E)-2-propylhept-2-enoate | PubChem |
Scientific Research Applications
Ethyl 2-propylhept-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-propylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active acid form, which can then interact with biological pathways . These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-Acetylheptanoate
Key Differences :
- Substituent: Ethyl 2-acetylheptanoate (CAS 24317-94-0) features an acetyl group instead of a propyl group at the β-position, reducing steric hindrance but increasing electrophilicity due to the ketone moiety .
- Applications: While Ethyl 2-acetylheptanoate’s use is unspecified, acetylated esters often serve as flavoring agents or intermediates in pharmaceuticals.
Haloxyfop Ethoxyethyl Ester
Key Differences :
- Structure: Haloxyfop ethoxyethyl ester () includes a pyridinyloxy-phenoxy substituent, enhancing its herbicidal activity compared to simpler esters like this compound.
- Reactivity: The trifluoromethyl and chlorine groups in haloxyfop increase environmental persistence and target specificity, whereas this compound’s simpler structure may limit such applications .
Diofenolan
Key Differences :
- Functionality: Diofenolan () is a dioxolane-containing insect growth regulator, contrasting with this compound’s unsaturated ester backbone. Its cyclic ether structure improves stability under field conditions .
Structural and Crystallographic Considerations
The SHELX software suite () is widely used for small-molecule crystallography, which could determine this compound’s conformation and packing. α,β-unsaturated esters often exhibit planar geometries due to conjugation, affecting crystallization behavior. Hydrogen-bonding patterns, analyzed via graph set theory (), might differ between this compound and saturated esters (e.g., Ethyl 2-acetylheptanoate), influencing solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
